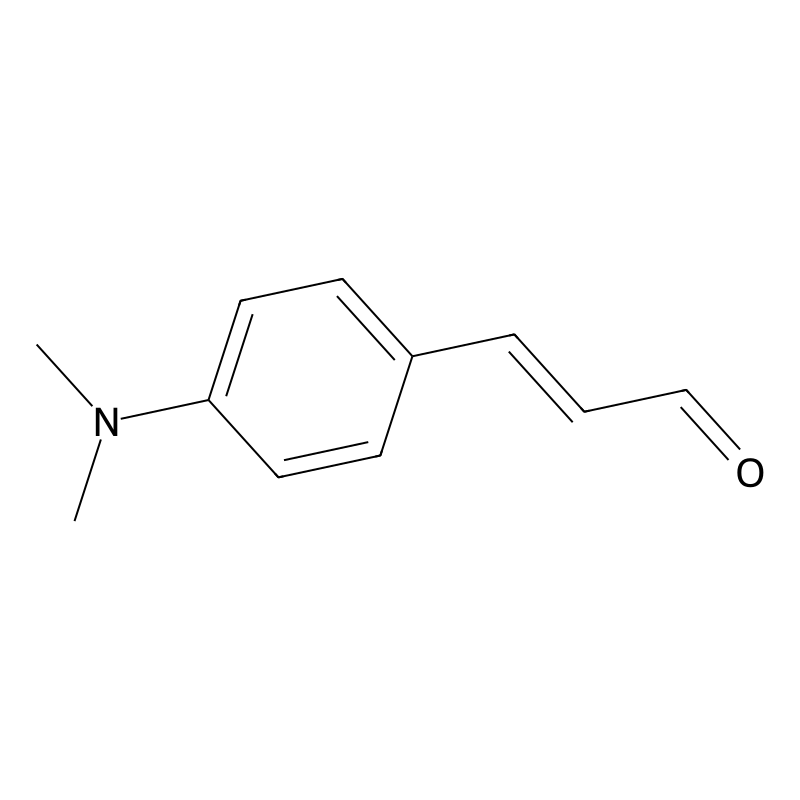

4-Dimethylaminocinnamaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Detection of Indoles

4-Dimethylaminocinnamaldehyde (DMAC) finds application in scientific research for the detection of indole compounds. Indoles are a class of organic molecules with a bicyclic structure containing a benzene ring fused to a pyrrole ring. They are prevalent in nature and play crucial roles in various biological processes. DMAC reacts with indoles in acidic media to form a colored condensation product. This color change allows for the qualitative and semi-quantitative detection of indoles in research settings .

Analysis of Flavanols

DMAC also serves as a valuable tool in the analysis of flavanols, a type of flavonoid with antioxidant properties. Flavanols are abundant in many fruits, vegetables, and beverages. Similar to its application with indoles, DMAC reacts with flavanols under acidic conditions to generate a colored product. This reaction allows researchers to detect and quantify flavanols in plant extracts and other samples .

Other Research Applications

Beyond indole and flavanol analysis, DMAC finds use in various other scientific research applications. For instance, it has been employed in:

4-Dimethylaminocinnamaldehyde is an aromatic compound with the molecular formula C₁₁H₁₃NO and a molecular weight of approximately 175.23 g/mol. It is characterized by a dimethylamino group attached to a cinnamaldehyde structure, which contributes to its reactivity and colorimetric properties. The compound appears as a solid that can range in color from white to brown, depending on purity and storage conditions. Its chemical structure features a conjugated system that enhances its electrophilic properties, making it useful in various chemical assays and reactions .

4-Dimethylaminocinnamaldehyde is primarily known for its role as a reagent in chemical assays, particularly for detecting catechins and proanthocyanidins. In acidic conditions, it reacts with these compounds to form colored products, which can be quantitatively analyzed using spectrophotometry. The reaction mechanism involves the electrophilic attack of the dimethylaminocinnamaldehyde on the hydroxyl groups of catechins, leading to the formation of stable colored complexes . Additionally, it can react with indoles and other aromatic compounds under similar acidic conditions, demonstrating its versatility as a reagent in organic chemistry .

Research indicates that 4-Dimethylaminocinnamaldehyde exhibits biological activity that may contribute to health benefits associated with flavonoids. Its ability to form complexes with flavonoids allows for the quantification of these compounds in dietary sources, which are known for their antioxidant properties and potential roles in preventing chronic diseases. The compound's interaction with biological molecules highlights its importance in nutritional biochemistry and food science .

4-Dimethylaminocinnamaldehyde can be synthesized through several methods, typically involving the condensation of dimethylaminobenzaldehyde with an appropriate α,β-unsaturated aldehyde. One common approach is the reaction of p-dimethylaminobenzaldehyde with crotonaldehyde under acidic conditions. This synthesis process often requires careful control of temperature and pH to ensure high yield and purity of the final product .

The primary applications of 4-Dimethylaminocinnamaldehyde include:

- Chemical Reagent: Used in colorimetric assays for detecting flavonoids and phenolic compounds.

- Histological Staining: Employed in histology for identifying indole-containing bacteria and localizing proanthocyanidins in plant tissues.

- Analytical Chemistry: Utilized as a standard reagent in various analytical methods for quantifying specific compounds in food and beverages .

Studies have shown that 4-Dimethylaminocinnamaldehyde interacts effectively with various phenolic compounds, particularly catechins found in tea and wine. These interactions are crucial for developing assays that measure the concentration of these beneficial compounds in dietary sources. The optimal conditions for these interactions often involve specific concentrations of acid and time, highlighting the need for precise experimental setups to achieve reliable results .

Several compounds share structural similarities with 4-Dimethylaminocinnamaldehyde, including:

- p-Dimethylaminobenzaldehyde: Similar in structure but lacks the conjugated double bond system present in cinnamaldehyde.

- Cinnamaldehyde: A natural compound found in cinnamon; it does not have the dimethylamino group but shares the aromatic aldehyde functionality.

- Vanillin: A flavor compound that also acts as a reagent but has different reactivity due to its methoxy group.

Comparison TableCompound Name Structure Characteristics Unique Features 4-Dimethylaminocinnamaldehyde Aromatic aldehyde with a dimethylamino group High sensitivity in colorimetric assays p-Dimethylaminobenzaldehyde Aromatic aldehyde without conjugation Used primarily for different analytical purposes Cinnamaldehyde Natural compound from cinnamon Known for flavoring; less reactive than DMACA Vanillin Methoxy-substituted aromatic aldehyde Commonly used as a flavoring agent; different reactivity

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Dimethylaminocinnamaldehyde | Aromatic aldehyde with a dimethylamino group | High sensitivity in colorimetric assays |

| p-Dimethylaminobenzaldehyde | Aromatic aldehyde without conjugation | Used primarily for different analytical purposes |

| Cinnamaldehyde | Natural compound from cinnamon | Known for flavoring; less reactive than DMACA |

| Vanillin | Methoxy-substituted aromatic aldehyde | Commonly used as a flavoring agent; different reactivity |

The uniqueness of 4-Dimethylaminocinnamaldehyde lies in its enhanced reactivity due to the presence of both an electron-donating dimethylamino group and an electrophilic aldehyde functional group, making it particularly effective for specific chemical assays compared to its analogs .